One of the most prominent research areas involving 2,6-difluorostyrene is its role in polymer synthesis. This compound readily undergoes copolymerization with various comonomers, including acrylates, styrene, and alkyl methacrylates, to form copolymers with diverse and valuable properties.
These copolymers exhibit enhanced characteristics compared to their homopolymer counterparts, including:
,6-Difluorostyrene is also being explored in pharmaceutical research due to its potential bioactivity. Studies have shown that the compound exhibits various biological properties, including:
Beyond polymers and pharmaceuticals, 2,6-difluorostyrene is also being investigated for its potential applications in materials science. The unique properties of this compound, such as its high reactivity and ability to form various functional groups, make it a promising candidate for the development of:
2,6-Difluorostyrene is an organic compound with the molecular formula and a molecular weight of 140.13 g/mol. It features a styrene backbone substituted with two fluorine atoms at the 2 and 6 positions of the aromatic ring. This compound is known for its unique properties, including its flammability and potential as a building block in various chemical syntheses. Its structure can be represented as:
textF \ C \ C=C / \ C C / \ F C \ C
2,6-Difluorostyrene is classified as a flammable liquid and poses moderate fire hazards when exposed to heat or flame .
There is currently no scientific research available on the specific mechanism of action of 2,6-difluorostyrene in biological systems or its interaction with other compounds.
Several methods exist for synthesizing 2,6-difluorostyrene:
These methods allow for varying degrees of control over product purity and yield.
Several compounds share structural similarities with 2,6-difluorostyrene:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Styrene | No fluorine substituents; more reactive. | |
3,4-Difluorostyrene | Fluorine at different positions; altered reactivity. | |
4-Fluorostyrene | Single fluorine substituent; less steric hindrance. | |
α,β-Difluorostyrene | Differently positioned fluorines; potential for different polymerization behavior. |
The uniqueness of 2,6-difluorostyrene lies in its specific substitution pattern which affects its chemical reactivity and biological activity compared to these similar compounds.
Flammable